BAY 293 Negative Control

Übersicht

Beschreibung

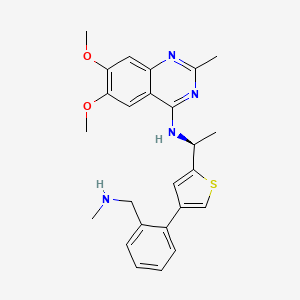

BAY-294: ist eine chemische Verbindung, die für ihre Rolle als Kontrolle für den selektiven SOS1-KRAS-Interaktionsinhibitor BAY-293 bekannt ist. Die Verbindung wird als (S)-Enantiomer von BAY-293 identifiziert und zeigt eine minimale Potenz gegen die SOS1-vermittelte KRAS-Aktivierung .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: : Die Synthese von BAY-294 beinhaltet die Herstellung von 6,7-Dimethoxy-2-methyl-N-[(S)-1-(4-{2-[(Methylamino)methyl]phenyl}thien-2-yl)ethyl]chinazolin-4-amin. Die Verbindung wird typischerweise in einem Labor unter Verwendung verschiedener organischer Synthesetechniken hergestellt .

Industrielle Produktionsmethoden: : Industrielle Produktionsmethoden für BAY-294 sind nicht weit verbreitet dokumentiert, da es hauptsächlich in Forschungsumgebungen verwendet wird.

Chemische Reaktionsanalyse

Arten von Reaktionen: : BAY-294 durchläuft verschiedene chemische Reaktionen, darunter Substitutionsreaktionen. Die Struktur der Verbindung ermöglicht es ihr, an Reaktionen teilzunehmen, die für Chinazolin-Derivate typisch sind .

Häufige Reagenzien und Bedingungen: : Häufige Reagenzien, die bei der Synthese und den Reaktionen von BAY-294 verwendet werden, sind Dimethylsulfoxid (DMSO) und andere organische Lösungsmittel. Reaktionsbedingungen beinhalten oft kontrollierte Temperaturen und spezifische Katalysatoren, um die gewünschten chemischen Umwandlungen zu erleichtern .

Hauptprodukte: : Die Hauptprodukte, die aus Reaktionen mit BAY-294 gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab. Die primäre Verwendung der Verbindung als Kontrolle in SOS1-KRAS-Interaktionsstudien bedeutet, dass ihre Reaktionen oft so konzipiert sind, dass ihre Stabilität und Wirksamkeit bei der Hemmung dieser Interaktion getestet werden .

Wissenschaftliche Forschungsanwendungen

Chemie: : In der Chemie wird BAY-294 als Kontrollverbindung verwendet, um die selektive Hemmung der SOS1-KRAS-Interaktion zu untersuchen. Diese Interaktion ist entscheidend für das Verständnis der molekularen Mechanismen bestimmter Krebsarten .

Biologie: : In der biologischen Forschung hilft BAY-294, die Rolle der SOS1-KRAS-Interaktion in zellulären Signalwegen zu entschlüsseln. Es ist besonders nützlich in Studien mit KRAS-mutierten Zelllinien .

Medizin: : In der medizinischen Forschung wird BAY-294 verwendet, um potenzielle therapeutische Ziele für Krebsarten mit KRAS-Mutationen zu untersuchen. Seine Rolle als Kontrollverbindung hilft, die Wirksamkeit anderer Inhibitoren zu validieren, die auf die SOS1-KRAS-Interaktion abzielen .

Industrie: : Während BAY-294 hauptsächlich in der Forschung eingesetzt wird, machen seine potenziellen Auswirkungen auf die Entwicklung von Krebstherapien es zu einer Verbindung von Interesse in der pharmazeutischen Industrie .

Wirkmechanismus

Mechanismus: : BAY-294 wirkt, indem es die SOS1-KRAS-Interaktion hemmt, einen kritischen Weg bei der Aktivierung von KRAS. KRAS ist ein Protein, das an der Zellsignalisierung und dem Zellwachstum beteiligt ist, und seine Mutationen sind an verschiedenen Krebsarten beteiligt .

Molekulare Ziele und Signalwege: : Das primäre molekulare Ziel von BAY-294 ist das SOS1-Protein, das die Aktivierung von KRAS erleichtert. Indem es diese Interaktion hemmt, stört BAY-294 die nachgeschalteten Signalwege, die die Proliferation von Krebszellen fördern .

Wirkmechanismus

Mechanism: : BAY-294 functions by inhibiting the SOS1-KRAS interaction, a critical pathway in the activation of KRAS. KRAS is a protein involved in cell signaling and growth, and its mutations are implicated in various cancers .

Molecular Targets and Pathways: : The primary molecular target of BAY-294 is the SOS1 protein, which facilitates the activation of KRAS. By inhibiting this interaction, BAY-294 disrupts the downstream signaling pathways that promote cancer cell proliferation .

Biochemische Analyse

Biochemical Properties

BAY 293 Negative Control plays a significant role in biochemical reactions by serving as a reference point to compare the effects of BAY 293. It interacts with various enzymes, proteins, and other biomolecules. Specifically, this compound is known to inhibit the interaction between KRAS and SOS1, which is a critical step in the RAS-RAF-MEK-ERK signaling pathway . This inhibition leads to the downregulation of active RAS in tumor cells, thereby affecting the overall biochemical environment within the cell .

Cellular Effects

This compound has been shown to influence various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the RAS-RAF-MEK-ERK pathway, which is essential for cell proliferation and survival . This inhibition results in the downregulation of active RAS levels in tumor cells, thereby reducing cell proliferation and inducing apoptosis . Additionally, this compound has been observed to exhibit synergistic effects with other chemotherapeutic agents, enhancing their efficacy in cancer treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with KRAS and SOS1. By inhibiting the KRAS-SOS1 interaction, this compound disrupts the activation of the RAS-RAF-MEK-ERK signaling pathway . This disruption leads to the downregulation of active RAS levels in tumor cells, thereby inhibiting cell proliferation and inducing apoptosis . Furthermore, this compound has been shown to exhibit synergistic effects with other inhibitors, such as KRAS G12C inhibitors, enhancing their efficacy in cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable under standard storage conditions and retains its inhibitory activity for extended periods . Its efficacy may decrease over time due to degradation or other factors. Long-term studies have shown that this compound can induce sustained inhibition of the RAS-RAF-MEK-ERK pathway, leading to prolonged downregulation of active RAS levels in tumor cells . This sustained inhibition results in long-term effects on cellular function, including reduced cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits the KRAS-SOS1 interaction and downregulates active RAS levels in tumor cells . At higher doses, this compound may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus at higher doses, indicating a limit to its inhibitory activity .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the RAS-RAF-MEK-ERK signaling pathway. By inhibiting the KRAS-SOS1 interaction, the compound disrupts the activation of this pathway, leading to the downregulation of active RAS levels in tumor cells . This disruption affects metabolic flux and metabolite levels within the cell, altering the overall metabolic environment . Additionally, this compound interacts with various enzymes and cofactors involved in these pathways, further modulating cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is known to interact with specific transporters and binding proteins, facilitating its uptake and distribution within the cell . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects . The compound’s localization and accumulation are influenced by its interactions with transporters and binding proteins, as well as its physicochemical properties .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with KRAS and SOS1 to inhibit the RAS-RAF-MEK-ERK signaling pathway . This localization is facilitated by specific targeting signals and post-translational modifications that direct this compound to these compartments . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in close proximity to its target biomolecules to exert its inhibitory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : The synthesis of BAY-294 involves the preparation of 6,7-dimethoxy-2-methyl-N-[(S)-1-(4-{2-[(methylamino)methyl]phenyl}thien-2-yl)ethyl]quinazolin-4-amine. The compound is typically synthesized in a laboratory setting using various organic synthesis techniques .

Industrial Production Methods: : Industrial production methods for BAY-294 are not widely documented, as it is primarily used in research settings.

Analyse Chemischer Reaktionen

Types of Reactions: : BAY-294 undergoes various chemical reactions, including substitution reactions. The compound’s structure allows it to participate in reactions typical of quinazoline derivatives .

Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of BAY-294 include dimethyl sulfoxide (DMSO) and other organic solvents. Reaction conditions often involve controlled temperatures and specific catalysts to facilitate the desired chemical transformations .

Major Products: : The major products formed from reactions involving BAY-294 depend on the specific reagents and conditions used. the compound’s primary use as a control in SOS1-KRAS interaction studies means that its reactions are often designed to test its stability and efficacy in inhibiting this interaction .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: : Ähnliche Verbindungen zu BAY-294 sind BAY-293, BAY-0361 und BAY-091. Diese Verbindungen zielen ebenfalls auf die SOS1-KRAS-Interaktion ab, können sich aber in ihrer Potenz und Spezifität unterscheiden .

Einzigartigkeit: : BAY-294 ist einzigartig in seiner Rolle als (S)-Enantiomer von BAY-293 und bietet eine spezifische Kontrolle für Studien, die die selektive Hemmung der SOS1-KRAS-Interaktion untersuchen. Seine minimale Potenz gegen die SOS1-vermittelte KRAS-Aktivierung unterscheidet es von anderen Inhibitoren .

Eigenschaften

IUPAC Name |

6,7-dimethoxy-2-methyl-N-[(1S)-1-[4-[2-(methylaminomethyl)phenyl]thiophen-2-yl]ethyl]quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O2S/c1-15(24-10-18(14-32-24)19-9-7-6-8-17(19)13-26-3)27-25-20-11-22(30-4)23(31-5)12-21(20)28-16(2)29-25/h6-12,14-15,26H,13H2,1-5H3,(H,27,28,29)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEGLOYDTDILXDA-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)NC(C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=CC(=C(C=C2C(=N1)N[C@@H](C)C3=CC(=CS3)C4=CC=CC=C4CNC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

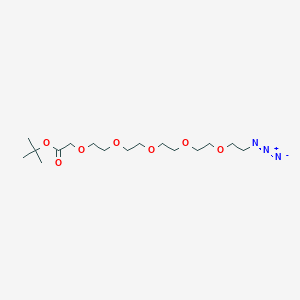

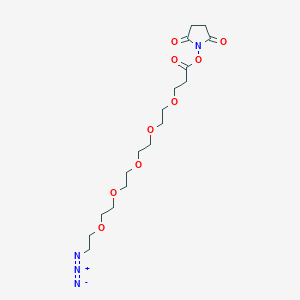

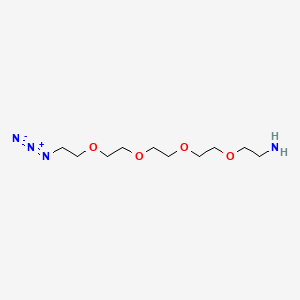

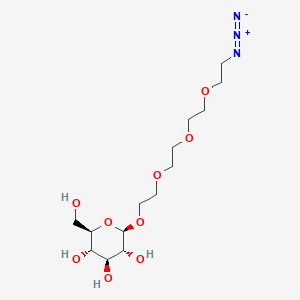

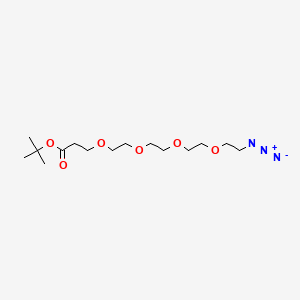

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

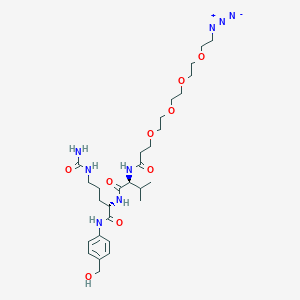

![(2S)-2-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]propanoyl]amino]propanoyl]amino]-N-[4-(hydroxymethyl)phenyl]butanediamide](/img/structure/B605865.png)